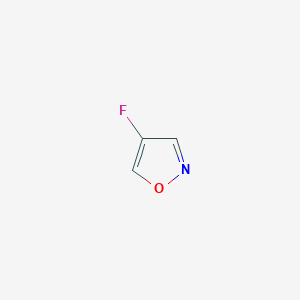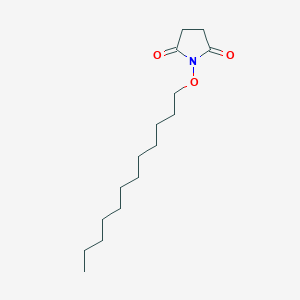
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties. This compound is characterized by a pyridinone ring with two methyl groups at the 5-position and a hydroxyl group at the 3-position. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like toluene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
科学的研究の応用
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: This compound has a similar structure but with an allyloxycarbonyl group instead of a hydroxyl group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: This compound contains a phosphorus atom and exhibits different chemical properties.
Uniqueness
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl and a carbonyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
特性
CAS番号 |
922142-89-0 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
5,5-dimethyl-1-oxido-3,4-dihydro-2H-pyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(9)4-8(10)5-7/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
VCFNLZBEIIMIOV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C[N+](=C1)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
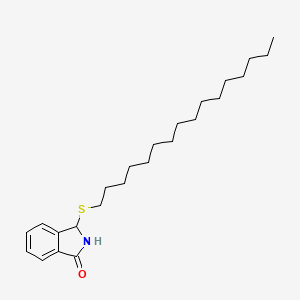
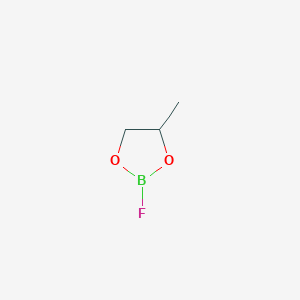
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
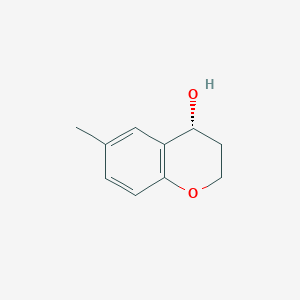

![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)
![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
